molecular formula C21H30O3 B192175 Allopregnanetrione CAS No. 2089-06-7

Allopregnanetrione

Cat. No.: B192175
CAS No.: 2089-06-7
M. Wt: 330.5 g/mol
InChI Key: AHRWWYGWQKBKBF-MUGXHADPSA-N
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Mechanism of Action

Target of Action

Allopregnanetrione, also known as 5alpha-Pregnane-3,11,20-trione or brexanolone, primarily targets the γ-aminobutyric acid (GABA) A receptors . These receptors are the major biological target of the inhibitory neurotransmitter GABA . This compound is an allosteric modulator of these receptors, which are found on neural stem cells and other cell types in the brain .

Mode of Action

This compound acts as a positive allosteric modulator of the GABA A receptor . This means it enhances the effect of GABA at the receptor, increasing the receptor’s response to the neurotransmitter . The compound’s effects are similar to those of other positive allosteric modulators of the GABA action at GABA A receptor, such as the benzodiazepines, including anxiolytic, sedative, and anticonvulsant activity .

Biochemical Pathways

This compound is a neurosteroid metabolite of progesterone . It is involved in the androgen backdoor pathway from progesterone to dihydrotestosterone, which occurs during normal male fetus development . Deficiencies in this pathway can lead to insufficient virilization of the male fetus .

Pharmacokinetics

This compound has a low oral bioavailability of less than 5% , necessitating non-oral administration . The volume of distribution of this compound is approximately 3 L/kg . Its plasma protein binding is more than 99% . This compound is metabolized by keto-reduction mediated via aldo-keto reductases (AKR), glucuronidation via glucuronosyltransferases (UGT), and sulfation via sulfotransferases (SULT) . The elimination half-life of this compound is 9 hours , and it is excreted in the feces (47%) and urine (42%) .

Result of Action

This compound has been reported to increase neurogenesis, reduce amyloid deposition, and improve performance on learning and memory tests . It has also been proposed to promote neuron and oligodendrocyte maturation and improve mitochondrial function in Alzheimer’s disease (AD) mice . Continuous elevation of this compound in mice worsens amyloid load and learning, while intermittent dosing has opposite, beneficial effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the long administration time, as well as the cost for a one-time treatment, have raised concerns about accessibility for many women

Biochemical Analysis

Biochemical Properties

Allopregnanetrione interacts with various enzymes and proteins in the body. It is metabolized via non-CYP450 pathways, including keto-reduction via aldo-keto reductases (AKR), glucuronidation via glucuronosyltransferases (UGT), and sulfation via sulfotransferases (SULT) .

Cellular Effects

This compound has been implicated in causing neuroprotection, neurogenesis, and preservation of cognition . It has been reported to increase neurogenesis, reduce amyloid deposition, and improve performance on learning and memory tests .

Molecular Mechanism

This compound is a neurosteroid and acts as a positive allosteric modulator of the GABA A receptor, the major biological target of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In transgenic Alzheimer’s mouse models, this compound has been reported to increase neurogenesis, reduce amyloid deposition, and improve performance on learning and memory tests . Continuous elevation of this compound in mice worsens amyloid load and learning, while intermittent dosing has opposite, beneficial effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available in the literature.

Metabolic Pathways

This compound is a metabolic intermediate in an androgen backdoor pathway from progesterone to dihydrotestosterone . This pathway occurs during normal male fetus development; placental progesterone in the male fetus is the feedstock of this pathway .

Transport and Distribution

It is known that this compound has a volume of distribution of approximately 3 L/kg and its plasma protein binding is more than 99% .

Subcellular Localization

As a neurosteroid, it is likely to be found in high concentrations in the brain where it modulates the activity of the GABA A receptor .

Chemical Reactions Analysis

Types of Reactions: Allopregnanetrione undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can produce alcohols and alkanes .

Comparison with Similar Compounds

  • 5alpha-Pregnane-3,12,20-trione
  • 5alpha-Pregnane-3,6,20-trione
  • 5beta-Pregnane-3,11,20-trione
  • 5beta-Pregnane-3,12,20-trione
  • 5beta-Pregnane-3,6,20-trione

Comparison: Allopregnanetrione is unique due to its specific structure and biological activity. Compared to other similar compounds, it has distinct chemical properties and biological effects, making it valuable for specific research and pharmaceutical applications .

Properties

IUPAC Name

(5S,8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-17,19H,4-11H2,1-3H3/t13-,15-,16+,17-,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRWWYGWQKBKBF-MUGXHADPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359530
Record name Allopregnanetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089-06-7
Record name Allopregnanetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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